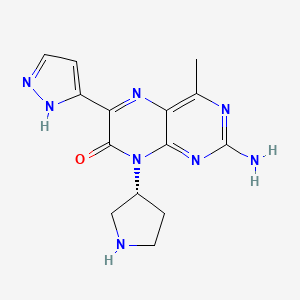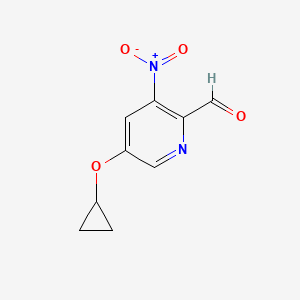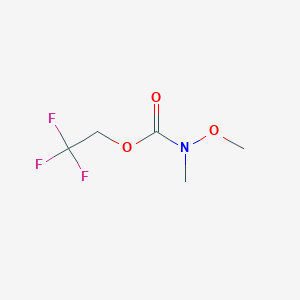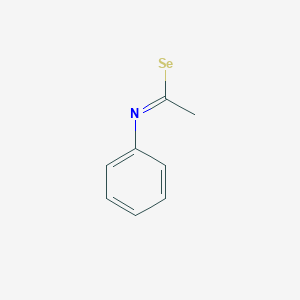
(R)-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazoles, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and proteins. Its ability to bind to specific biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its interactions with biological molecules might lead to the development of new treatments for diseases.
Industry
In the industrial sector, ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one might be used in the development of new materials with specific properties, such as catalysts or electronic materials.
Mécanisme D'action
The mechanism of action of ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biological pathways. Detailed studies using techniques like X-ray crystallography or NMR spectroscopy can elucidate the exact binding interactions and conformational changes involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridine: A basic structure similar to the compound , often used in the study of biological pigments.
Folic Acid: A pteridine derivative essential for DNA synthesis and repair.
Methotrexate: A pteridine-based drug used in cancer therapy.
Uniqueness
®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and a pyrrolidine ring within the pteridine framework makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H16N8O |
|---|---|
Poids moléculaire |
312.33 g/mol |
Nom IUPAC |
2-amino-4-methyl-6-(1H-pyrazol-5-yl)-8-[(3R)-pyrrolidin-3-yl]pteridin-7-one |
InChI |
InChI=1S/C14H16N8O/c1-7-10-12(20-14(15)18-7)22(8-2-4-16-6-8)13(23)11(19-10)9-3-5-17-21-9/h3,5,8,16H,2,4,6H2,1H3,(H,17,21)(H2,15,18,20)/t8-/m1/s1 |
Clé InChI |
FETPXTHMROMIGK-MRVPVSSYSA-N |
SMILES isomérique |
CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)C3=CC=NN3)[C@@H]4CCNC4 |
SMILES canonique |
CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)C3=CC=NN3)C4CCNC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B14802643.png)
![2-{[(E)-(4-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802650.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14802669.png)
![ethyl 4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B14802678.png)

![2-Chloro-5,6-difluorobenzo[d]thiazole 2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B14802687.png)



![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14802699.png)
